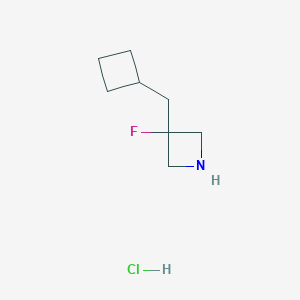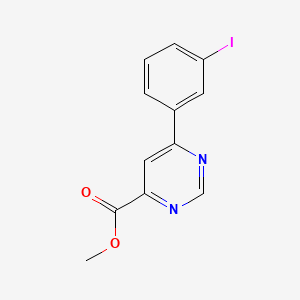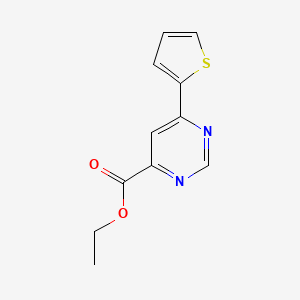
Ethyl-6-(Thiophen-2-yl)pyrimidin-4-carboxylat
Übersicht
Beschreibung
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiophenderivate, einschließlich Verbindungen wie Ethyl-6-(Thiophen-2-yl)pyrimidin-4-carboxylat, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie gelten als potenzielle Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe, da sie gegen eine Reihe von mikrobiellen Stämmen wirksam sind .
Analgetische und entzündungshemmende Anwendungen
Diese Verbindungen zeigen auch analgetische und entzündungshemmende Aktivitäten, was sie für die Forschung nach neuen Schmerzmitteln und entzündungshemmenden Medikamenten wertvoll macht .
Antihypertensive Eigenschaften
Untersuchungen haben gezeigt, dass Thiophenderivate antihypertensive Wirkungen haben können, die bei der Behandlung von Bluthochdruck von Vorteil sein könnten .
Antitumoraktivität
Es gibt Hinweise darauf, dass bestimmte Thiophenderivate Antitumoreigenschaften besitzen könnten, was einen möglichen Weg für die Krebsforschung bietet .
Korrosionsschutz
Im Bereich der Materialwissenschaften werden diese Verbindungen auf ihre Fähigkeit untersucht, die Korrosion von Metallen zu hemmen, was entscheidend ist, um die Lebensdauer von Metallbauteilen in verschiedenen Industrien zu verlängern .
Herstellung von Leuchtdioden (LEDs)
Thiophenderivate werden aufgrund ihrer halbleitenden Eigenschaften bei der Herstellung von LEDs verwendet, was zu Fortschritten in der Displaytechnologie beiträgt .
Synthese von polynuklearen Pyrimidinderivaten
this compound kann als Vorläufer bei der Synthese von polynuklearen Pyrimidinderivaten verwendet werden, die verschiedene pharmakologische Aktivitäten aufweisen .
Entwicklung biologisch aktiver Verbindungen
Schließlich spielen diese Verbindungen eine bedeutende Rolle für Medizinalchemiker bei der Entwicklung fortschrittlicher Verbindungen mit vielfältigen biologischen Wirkungen, einschließlich potenzieller therapeutischer Anwendungen .
Wirkmechanismus
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .
Biochemische Analyse
Biochemical Properties
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antioxidant, and anticancer activities . The compound interacts with enzymes such as prolyl-4-hydroxylase, which is involved in collagen synthesis . Additionally, it has shown inhibitory effects on microbial enzymes, contributing to its antimicrobial properties .
Cellular Effects
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit cytotoxic activity against human lung cancer cell lines, indicating its potential as an anticancer agent . The compound affects cell signaling pathways by inhibiting specific kinases, leading to altered gene expression and reduced cell proliferation . Furthermore, its antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as prolyl-4-hydroxylase, inhibiting their activity and thereby affecting collagen synthesis . Additionally, it interacts with microbial enzymes, disrupting their function and contributing to its antimicrobial properties . The compound also modulates gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. Its degradation products may have different biological activities, which can influence long-term cellular effects . In in vitro studies, the compound has shown sustained cytotoxic activity against cancer cells, while in in vivo studies, its effects on cellular function have been consistent over time .
Dosage Effects in Animal Models
The effects of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This process results in the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its influence on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . It accumulates in specific tissues, where it exerts its biological effects. The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biological activity. Studies have shown that the compound accumulates in the cytoplasm and nucleus, where it modulates gene expression and cellular processes .
Eigenschaften
IUPAC Name |
ethyl 6-thiophen-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBBRGYKCMIAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


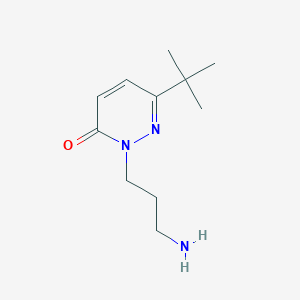
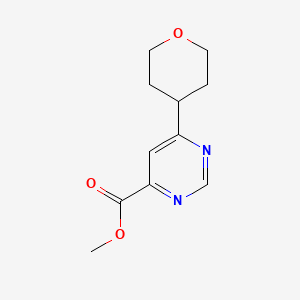

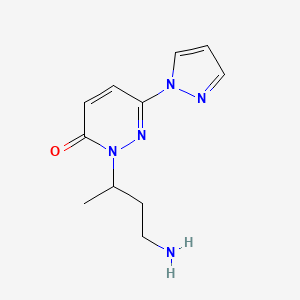

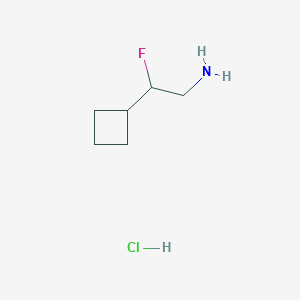
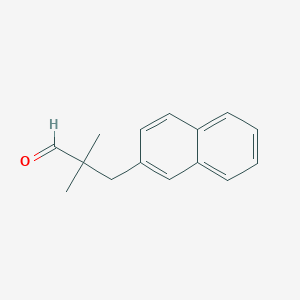
amine hydrochloride](/img/structure/B1484497.png)
amine hydrochloride](/img/structure/B1484503.png)

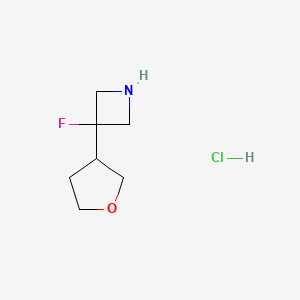
![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)
